

# Introduction to DMSO in Transdermal Drug Delivery

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## Compound Focus: Dimethyl Sulfoxide

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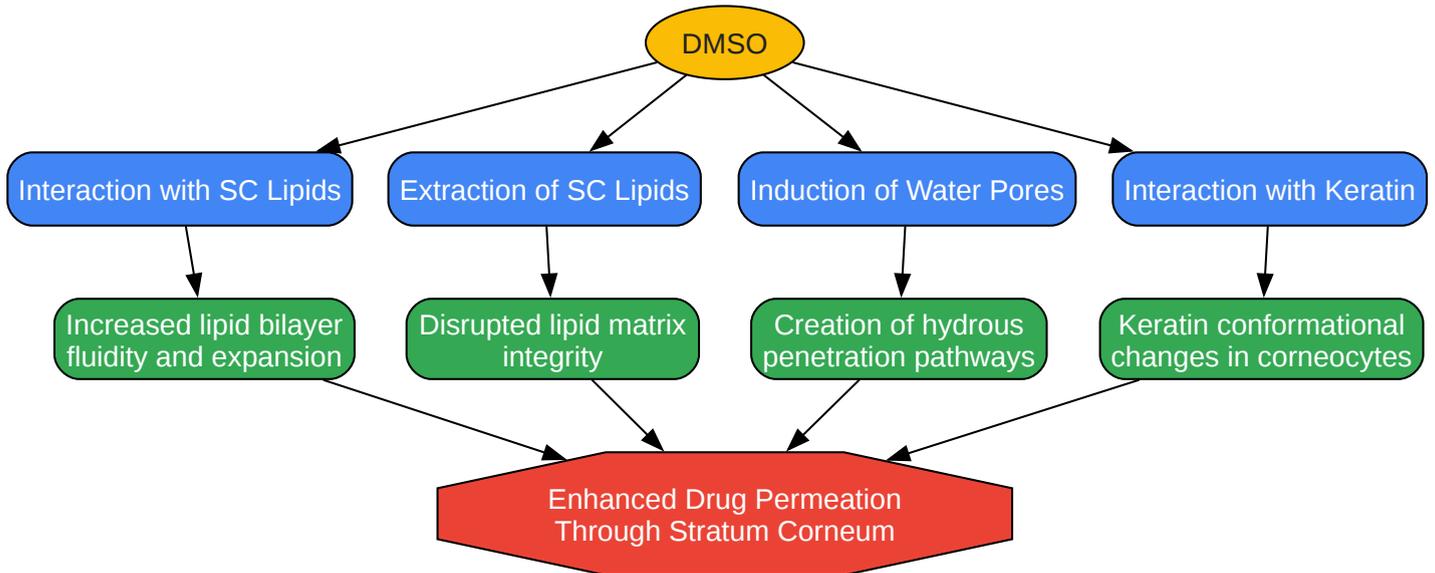
**Dimethyl sulfoxide** (DMSO) is a well-established chemical penetration enhancer used in transdermal drug delivery systems (TDDS) to reversibly modify the skin's structure, thereby increasing its permeability to active pharmaceutical ingredients (APIs) [1]. Its unique properties as a "universal solvent" and its ability to pass through biological membranes without damaging them make it a valuable tool for enhancing drug permeation [1] [2].

TDDS offer significant advantages, including bypassing first-pass metabolism, providing sustained and controlled drug release, and improving patient compliance [3] [4] [5]. The primary barrier to effective transdermal delivery is the **stratum corneum (SC)**, the outermost skin layer often described by the "brick and mortar" model, where corneocytes ("bricks") are embedded in a lipid matrix ("mortar") [4] [1]. DMSO effectively overcomes this barrier, facilitating the delivery of drugs for systemic action [1].

## Mechanism of Action: How DMSO Enhances Skin Permeation

DMSO enhances skin permeation through a multi-faceted interaction with the stratum corneum. The following diagram illustrates the primary mechanisms and their effects on the skin's structure.

Mechanisms of DMSO as a Penetration Enhancer



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The biomolecular pathway involves:

- **Lipid Matrix Disruption:** DMSO readily positions itself beneath the lipid headgroups in the stratum corneum, reducing bilayer thickness and increasing headgroup area [1]. This markedly reduces the area compressibility modulus and bending rigidity of the membrane, making the bilayer "floppier" and more permeable [1]. Studies using model lipid systems (ceramide, cholesterol, stearic acid) have shown that DMSO increases lipid expansion by up to 30%, enhancing fluidity [1].
- **Lipid Extraction:** DMSO can extract lipids from the stratum corneum, further disrupting the highly ordered lipid matrix [1].
- **Interaction with Keratin:** In addition to lipid effects, DMSO can interact with intracellular keratin in corneocytes, potentially causing conformational changes that reduce the barrier resistance of these cellular "bricks" [1].

## Formulation Development & Quality Control

### Critical Formulation Parameters

Successful formulation of a DMSO-enhanced TDDS requires careful consideration of several parameters, summarized in the table below.

- **Table 1: Key Parameters for DMSO-Enhanced TDDS Formulation**

Parameter	Consideration & Impact	Recommended Range / Note
<b>DMSO Concentration</b>	Critical for efficacy and safety. Higher concentrations generally increase permeation but may cause skin irritation.	Commonly used in pharmaceutical formulations at concentrations between 5-15% for penetration enhancement; concentrations >50% may be used but require rigorous safety testing [1] [2].
<b>API Properties</b>	Determines suitability for DMSO-enhanced TDD.	Ideal candidates: Molecular weight < 500 Da [4] [5], log P (partition coefficient) between 1-3 [5], and adequate solubility in DMSO/vehicle.
<b>Vehicle/Formulation Type</b>	The base formulation affects drug release and skin interaction.	Patches (reservoir/matrix), gels, creams, or solutions. DMSO is compatible with various vehicles and can be used to co-deliver other drugs (e.g., steroids, NSAIDs) [1] [2].
<b>Skin Physiology</b>	Affects the rate and extent of absorption.	Consider anatomical site (regional permeability), skin age, hydration, and temperature [3] [4].

## Quality by Design (QbD) Considerations

A QbD approach ensures a robust and effective TDDS [5]. Key elements include:

- **Target Product Profile (TPP):** Define the desired drug delivery rate, duration, and pharmacokinetic profile.
- **Critical Quality Attributes (CQAs):** Identify parameters like drug content uniformity, release rate, adhesive properties, skin adhesion, and DMSO concentration.
- **Critical Process Parameters (CPPs):** Control factors during manufacturing (e.g., mixing speed, coating thickness, drying temperature) that impact CQAs.

## Experimental Protocols for Evaluation

A comprehensive evaluation strategy for DMSO-enhanced TDDS involves a combination of in vitro, ex vivo, and in vivo methods.

### In Vitro Drug Release Study

This protocol determines the release kinetics of the API from the formulation.

- **Apparatus:** USP dissolution apparatus (e.g., paddle-over disk method) or Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate or polysulfone).
- **Receptor Medium:** Phosphate buffer saline (PBS, pH 7.4) or another medium that ensures sink conditions. The receptor medium should be stirred continuously and maintained at  $32\pm 0.5^{\circ}\text{C}$  to mimic skin surface temperature.
- **Procedure:**
  - Place the TDDS (e.g., patch) on the membrane in the Franz cell or dissolution apparatus.
  - At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment.
  - Immediately replace the withdrawn volume with fresh pre-warmed receptor medium.
  - Analyze the samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the cumulative amount of drug released.

### Ex Vivo Skin Permeation Study

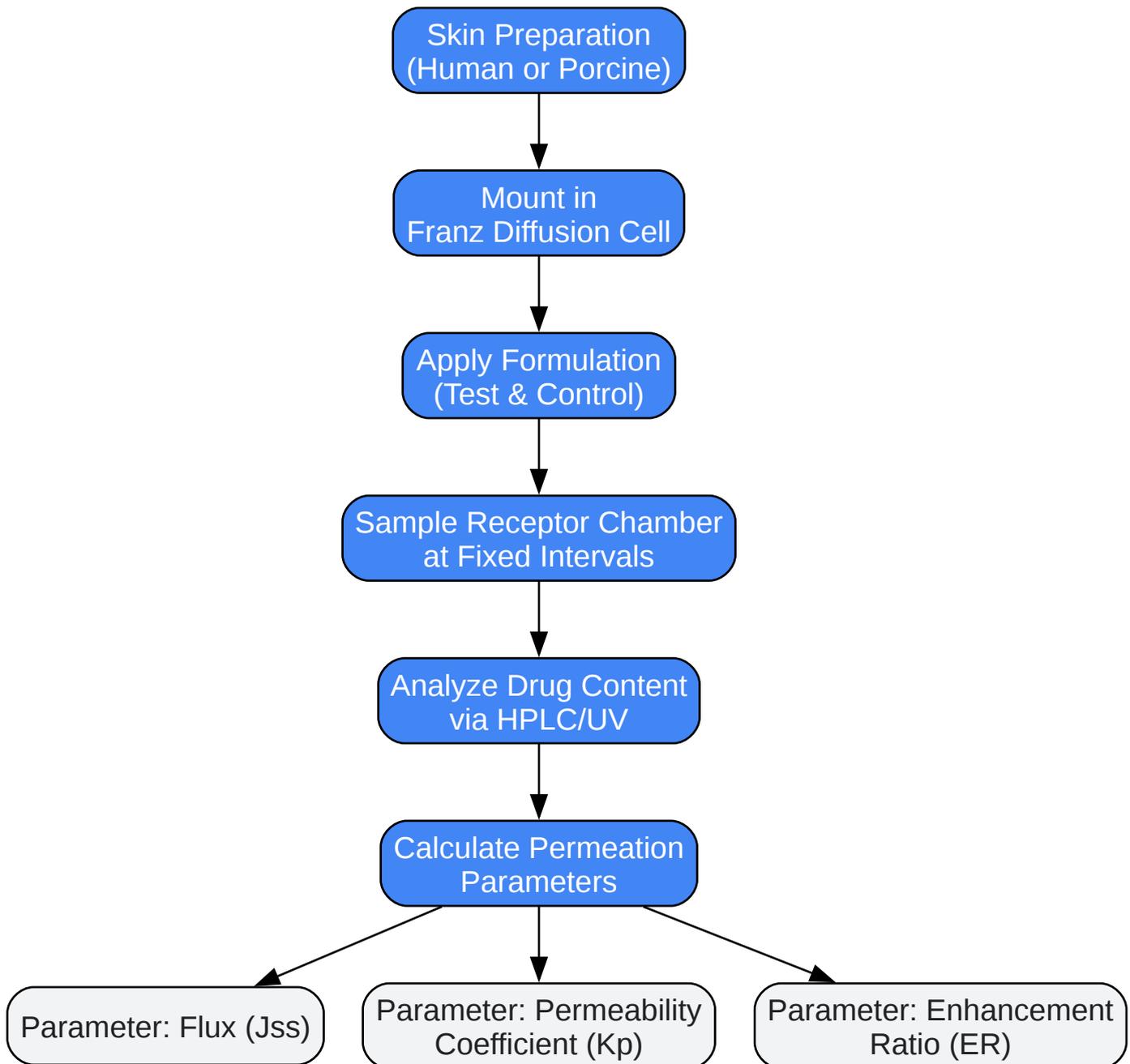
This is a critical protocol for evaluating the permeation enhancement effect of DMSO.

- **Skin Model:** Excised human skin (obtained from cosmetic surgery, with ethical approval) or porcine ear skin, which has similar permeability characteristics to human skin. The hypodermis should be carefully removed.
- **Apparatus:** Franz diffusion cell. The receptor chamber is filled with receptor medium (PBS pH 7.4 with 0.01% sodium azide as preservative) and maintained at  $37\pm 0.5^{\circ}\text{C}$ , providing a skin surface temperature of  $\sim 32^{\circ}\text{C}$ .
- **Procedure:**
  - Mount the dermatomed skin piece between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor side.
  - Apply the test formulation (with DMSO) and the control formulation (without DMSO) to the donor compartment.

- At predetermined time intervals, sample the receptor fluid and analyze for drug content.
- Calculate key parameters: **Flux (Jss,  $\mu\text{g}/\text{cm}^2/\text{h}$ )**, **Permeability Coefficient (Kp)**, and **Enhancement Ratio (ER)**.
  - **Enhancement Ratio (ER) = (Flux with DMSO) / (Flux without DMSO)**

The workflow for the ex vivo skin permeation study, from skin preparation to data analysis, is outlined below.

### Ex Vivo Skin Permeation Workflow



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## Skin Irritation Assessment

Given DMSO's potential for irritation, safety testing is mandatory.

- **In Vivo (Animal Model):** Apply the formulation to rabbits or guinea pigs under occlusion for a specified period. Observe the application site for erythema (redness) and edema (swelling) at regular intervals, scoring them according to a standardized scale (e.g., Draize score).
- **In Vitro Models:** Use reconstructed human epidermis (RhE) models (e.g., EpiDerm, EpiSkin) to assess cytotoxicity and irritation potential, following OECD Test Guideline 439.

## Detailed Application Protocol: DMSO-Enhanced Anti-Inflammatory Formulation

This protocol details the development of a DMSO-based hydrocortisone formulation for topical anti-inflammatory application, based on a patented example [1].

- **Objective:** To formulate and evaluate a DMSO-based hydrogel for enhanced transdermal delivery of hydrocortisone.
- **Materials:** Hydrocortisone, DMSO (Pharmaceutical Grade), Carbopol 934, Triethanolamine (TEA), Purified Water.
- **Formulation Composition:**
  - Hydrocortisone: 1.0% w/w
  - DMSO: 10% w/w
  - Carbopol 934: 1.0% w/w
  - TEA: q.s. to adjust pH to 5.5-6.0 and form gel
  - Purified Water: to 100% w/w
- **Method of Preparation:**
  - **Dispersion:** Disperse Carbopol 934 in a portion of purified water with continuous stirring and allow it to hydrate for 2 hours.
  - **Drug Solution:** Dissolve hydrocortisone in DMSO with gentle heating if necessary.
  - **Mixing:** Add the hydrocortisone-DMSO solution to the Carbopol dispersion under slow, continuous stirring to avoid air entrapment.
  - **Neutralization:** Adjust the pH using TEA until a clear gel forms.
  - **Make-up:** Add remaining water to achieve the final weight.
- **Evaluation:**

- Perform in vitro drug release and ex vivo skin permeation studies as described in Sections 4.1 and 4.2, comparing the formulation against a control gel without DMSO.
- Assess rheological properties (viscosity, spreadability) and physical stability of the gel.

## Regulatory & Clinical Considerations

- **Regulatory Status:** DMSO is approved for topical use in certain pharmaceutical products. Its use in a new TDDS requires thorough documentation of its safety and efficacy as a penetration enhancer for the specific API, following USFDA and EMA guidelines [3].
- **Clinical Considerations:**
  - **Odor:** A characteristic garlic-like taste/odor on breath and skin is a common, harmless side effect caused by the metabolite dimethyl sulfide (DMS) [1] [2]. Patient counseling is recommended.
  - **Skin Irritation:** Formulations should be optimized to minimize irritation potential. The development of hypoallergenic adhesives for patches is an area of ongoing research [3].

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To cite this document: Smolecule. [Introduction to DMSO in Transdermal Drug Delivery]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b588606#dmso-transdermal-drug-delivery-systems>]

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